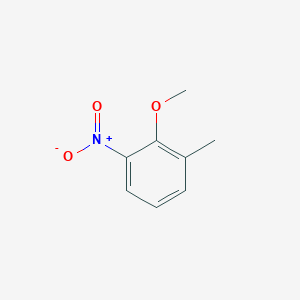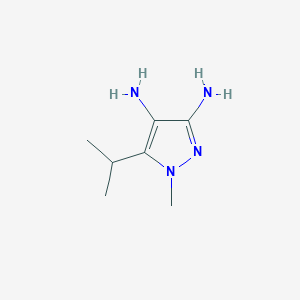
4-(5-chloro-1H-benzimidazol-2-yl)benzoic acid
Vue d'ensemble
Description
Benzimidazoles are a class of heterocyclic, aromatic compounds which share a fundamental structural characteristic of six-membered benzene fused to five-membered imidazole moiety . Molecules having benzimidazole motifs showed promising application in biological and clinical studies .
Synthesis Analysis
Benzimidazole is formed by the fusion of benzene and imidazole moiety . Historically, the first benzimidazole was prepared in 1872 by Hoebrecker, who obtained 2,5 (or 2,6)-dimethylbenzimidazole by the reduction of 2-nitro-4-methylacetanilide . Recent advances in the synthesis of benzimidazoles involve rearrangements of quinoxalines .Applications De Recherche Scientifique
DNA Topoisomerase I Inhibition
4-(5-chloro-1H-benzimidazol-2-yl)benzoic acid and its derivatives demonstrate inhibitory effects on mammalian type I DNA topoisomerases. These enzymes play a crucial role in DNA replication and cellular processes, making this compound significant in cancer research and therapy. The study by Alpan, Gunes, and Topçu (2007) illustrates the synthesis of several 1H-benzimidazole derivatives, including those with chloro substituents, and their potent inhibitory activities on topoisomerase I (Alpan, Gunes, & Topçu, 2007).
Anticancer Properties
Compounds derived from 4-(5-chloro-1H-benzimidazol-2-yl)benzoic acid show promising antiproliferative and cytotoxic effects against various cancer cell lines, including lung and breast adenocarcinoma cells. Çevik et al. (2018) synthesized benzylidene hydrazide derivatives of 4-(5-chloro-1H-benzimidazol-2-yl)benzoic acid, demonstrating significant cytotoxic activities and inducing apoptosis in cancer cells (Çevik et al., 2018).
Corrosion Inhibition
Research indicates that benzimidazole derivatives, including those related to 4-(5-chloro-1H-benzimidazol-2-yl)benzoic acid, are effective corrosion inhibitors for metals. This is particularly relevant in acidic environments, where such compounds can significantly reduce the rate of metal corrosion. Rbaa et al. (2020) found that these compounds act as mixed-type inhibitors, offering high efficiency in protecting mild steel in HCl solutions (Rbaa et al., 2020).
Coordination Polymers and Luminescent Properties
Benzimidazole-based ligands, related to 4-(5-chloro-1H-benzimidazol-2-yl)benzoic acid, are utilized in creating coordination polymers with potential applications in materials science. Zhang et al. (2013) demonstrated the synthesis of isomorphous two-dimensional coordination polymers using a benzimidazole ligand, exhibiting luminescent properties suitable for various applications (Zhang, Ma, Liu, & Dong, 2013).
Antimicrobial Activity
Benzimidazole derivatives, including those based on 4-(5-chloro-1H-benzimidazol-2-yl)benzoic acid, have been explored for their antimicrobial properties. Studies have shown these compounds to be effective against a range of bacterial and fungal pathogens, making them potential candidates for new antimicrobial drugs. Salahuddin et al. (2017) synthesized 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives, finding significant activity against various microbial strains (Salahuddin, Shaharyar, Mazumder, & Abdullah, 2017).
Propriétés
IUPAC Name |
4-(6-chloro-1H-benzimidazol-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O2/c15-10-5-6-11-12(7-10)17-13(16-11)8-1-3-9(4-2-8)14(18)19/h1-7H,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFGXUUCPFNSSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80327449 | |
| Record name | 4-(5-chlorobenzimidazol-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80327449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-chloro-1H-benzimidazol-2-yl)benzoic acid | |
CAS RN |
204514-08-9 | |
| Record name | 4-(5-chlorobenzimidazol-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80327449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Chloro-7-fluorobenzo[d]oxazole](/img/structure/B171488.png)


![5-Methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B171502.png)


![(R)-1-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine](/img/structure/B171516.png)




![4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B171544.png)
